3-(2-Ethoxyphenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Ethoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a nitrobenzylidene moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-ketoesters to form the pyrazole ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrazole derivative.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is formed by reacting the pyrazole derivative with hydrazine hydrate.
Condensation with 4-Nitrobenzaldehyde: The final step involves the condensation of the carbohydrazide derivative with 4-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products
Amino Derivatives: Formed through the reduction of the nitro group.
Oxides: Formed through the oxidation of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(2-Ethoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It can modulate cellular signaling pathways, leading to altered cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Fluorophenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(2-Ethoxyphenyl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C19H17N5O4 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-2-28-18-6-4-3-5-15(18)16-11-17(22-21-16)19(25)23-20-12-13-7-9-14(10-8-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
InChI Key |
VOVYNDLWMGPQSC-UDWIEESQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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